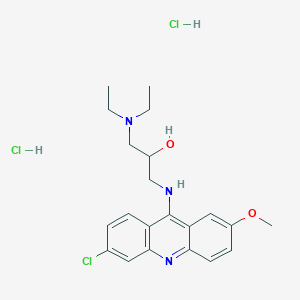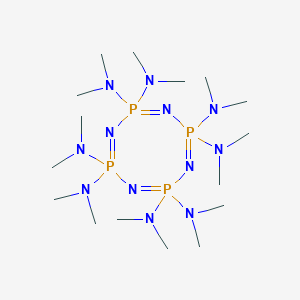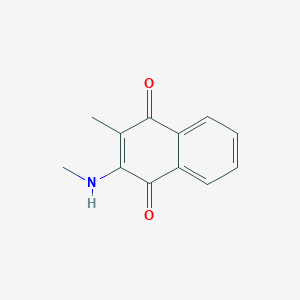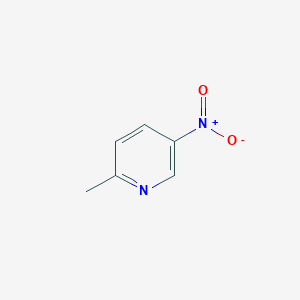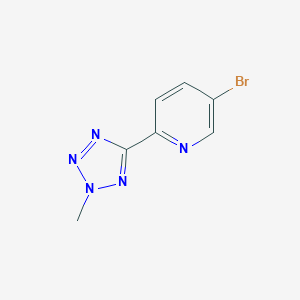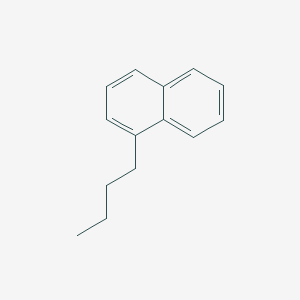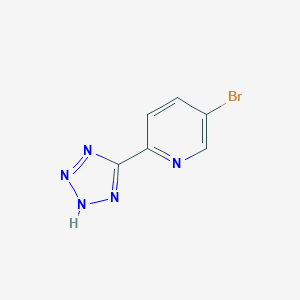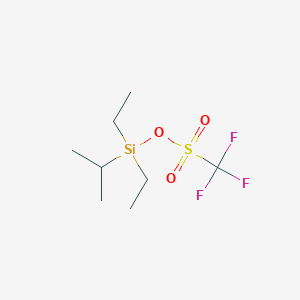
Diethylisopropylsilyl Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylisopropylsilyl Trifluoromethanesulfonate is a chemical compound known for its utility in various organic synthesis processes. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest known acids. This compound is often used as a reagent in organic chemistry due to its ability to introduce the diethylisopropylsilyl group into molecules, thereby modifying their chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Diethylisopropylsilyl Trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic acid with diethylisopropylsilyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Diethylisopropylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylisopropylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce trifluoromethanesulfonic acid and diethylisopropylsilanol.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.
Major Products
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are trifluoromethanesulfonic acid and diethylisopropylsilanol.
科学研究应用
Diethylisopropylsilyl Trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the diethylisopropylsilyl group into organic molecules, which can protect functional groups during synthesis.
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of Diethylisopropylsilyl Trifluoromethanesulfonate involves the transfer of the diethylisopropylsilyl group to a target molecule. This transfer can occur through nucleophilic substitution or other reaction pathways. The compound’s strong electrophilic nature facilitates these reactions, making it an effective reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions.
Diethylisopropylsilyl Chloride: A precursor used in the synthesis of Diethylisopropylsilyl Trifluoromethanesulfonate.
Trimethylsilyl Trifluoromethanesulfonate: Another silyl triflate used in organic synthesis.
Uniqueness
This compound is unique due to its ability to introduce the bulky diethylisopropylsilyl group into molecules, which can significantly alter their chemical properties. This makes it a valuable reagent in organic synthesis, particularly for protecting functional groups and enhancing reaction selectivity.
属性
IUPAC Name |
[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXRWPWLOMOUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449798 |
Source


|
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-55-2 |
Source


|
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

